REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:16])=[C:4]([C:8]([N+:13]([O-])=O)=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].[H][H].O>[Ni].C(O)C>[NH2:13][C:8]1[C:9]([F:12])=[C:10]([F:11])[C:2]([Cl:1])=[C:3]([F:16])[C:4]=1[C:5]([OH:7])=[O:6]
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Name
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|
Quantity
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63.9 g
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Type
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reactant
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Smiles
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ClC=1C(=C(C(=O)O)C(=C(C1F)F)[N+](=O)[O-])F
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Name
|
|
Quantity
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1 L
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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15 g
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Type
|
catalyst
|
Smiles
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[Ni]
|
Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is carried out at 10°-15° C. under a hydrogen
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Type
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CUSTOM
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Details
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The crude reaction mixture
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Type
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CUSTOM
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Details
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The carboxylic acid which has precipitated
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Type
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DISSOLUTION
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Details
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is dissolved by addition of 10% strength sodium hydroxide solution
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Type
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FILTRATION
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Details
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When the catalyst has been filtered off with suction
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Type
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ADDITION
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Details
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a pH of 2-3 is established by addition of half-concentrated hydrochloric acid
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Type
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FILTRATION
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Details
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The precipitate is filtered off with suction
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Type
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WASH
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Details
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washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over KOH in a desiccator
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)O)C(=C(C(=C1F)F)Cl)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |